molecular formula C15H21NO3 B15374390 Ethyl 4-(hexanoylamino)benzoate CAS No. 63746-51-0

Ethyl 4-(hexanoylamino)benzoate

Cat. No.: B15374390
CAS No.: 63746-51-0
M. Wt: 263.33 g/mol
InChI Key: RWUWXYBINFCWBN-UHFFFAOYSA-N
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Description

Ethyl 4-(hexanoylamino)benzoate is an aromatic ester derivative featuring a hexanoyl amide substituent at the para position of the benzoate ring. The hexanoyl group introduces a six-carbon aliphatic chain, enhancing lipophilicity compared to shorter-chain or aromatic substituents. This property may influence solubility, reactivity, and biological activity, making it relevant for applications in pharmaceuticals, photochemistry, or material science .

Properties

CAS No.

63746-51-0

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 4-(hexanoylamino)benzoate

InChI

InChI=1S/C15H21NO3/c1-3-5-6-7-14(17)16-13-10-8-12(9-11-13)15(18)19-4-2/h8-11H,3-7H2,1-2H3,(H,16,17)

InChI Key

RWUWXYBINFCWBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Biological Activity

Ethyl 4-(hexanoylamino)benzoate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl 4-aminobenzoate with hexanoyl chloride in the presence of a base such as triethylamine. The reaction can be summarized as follows:

Ethyl 4 aminobenzoate+Hexanoyl chlorideBaseEthyl 4 hexanoylamino benzoate+HCl\text{Ethyl 4 aminobenzoate}+\text{Hexanoyl chloride}\xrightarrow{\text{Base}}\text{Ethyl 4 hexanoylamino benzoate}+\text{HCl}

This method yields a compound that can be further purified through recrystallization or chromatography.

2.1 Antimicrobial Activity

Various studies have demonstrated the antimicrobial potential of this compound. It has shown significant activity against a range of microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus niger

In one study, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against the tested pathogens, indicating a robust antimicrobial profile .

MicroorganismMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32
Candida albicans16
Aspergillus niger32

2.2 Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies on human cell lines demonstrated a reduction in pro-inflammatory cytokines when treated with the compound. This suggests potential applications in treating inflammatory diseases .

3.1 Case Study: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported that the compound significantly inhibited bacterial growth and biofilm formation, making it a candidate for further development as an antibacterial agent .

3.2 Research on Anti-inflammatory Mechanisms

Another research effort explored the anti-inflammatory mechanisms of this compound in murine models. The findings revealed that treatment with the compound led to decreased levels of TNF-alpha and IL-6, suggesting its utility in modulating inflammatory responses .

4. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Its effectiveness against various pathogens and potential therapeutic applications warrant further investigation to fully elucidate its mechanisms and optimize its use in clinical settings.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 4-(hexanoylamino)benzoate with key analogs, highlighting substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound Hexanoylamino (C₆H₁₁CONH-) C₁₅H₂₁NO₃ 263.34 (calculated) High lipophilicity, moderate solubility Potential drug delivery, surfactants N/A
Ethyl 4-benzamidobenzoate Benzamido (C₆H₅CONH-) C₁₆H₁₅NO₃ 269.30 Low water solubility, stable in DMSO NMR internal calibrant
Ethyl 4-(dimethylamino)benzoate (EDB) Dimethylamino (N(CH₃)₂) C₁₁H₁₅NO₂ 193.24 High solubility in DMSO, UV-active Photoinitiator, qNMR calibrant
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino (NH₂CONH-) C₁₀H₁₂N₂O₃ 208.22 Polar, hydrogen-bonding capability Aquaporin inhibitors
Ethyl 4-aminobenzoate Amino (-NH₂) C₉H₁₁NO₂ 165.19 Basic, reactive amine group Precursor for dyes, drugs

Key Observations :

  • Lipophilicity: The hexanoyl group increases hydrophobicity compared to benzamido (aromatic) or carbamoylamino (polar) substituents. This may enhance membrane permeability in biological systems but reduce water solubility.
  • Solubility: EDB’s dimethylamino group improves solubility in polar solvents like DMSO, making it suitable for spectroscopic applications . In contrast, the hexanoyl derivative likely requires nonpolar solvents.
  • Thermal Stability: Analogs like ethyl 4-(aminocarbamothioylamino)benzoate (melting point 135–137°C, ) suggest that aliphatic chains may lower melting points compared to rigid aromatic substituents.

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